4-Bromo-1-butanesulfonic acid

CAS No.: 5395-26-6

Cat. No.: VC8181206

Molecular Formula: C4H9BrO3S

Molecular Weight: 217.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5395-26-6 |

|---|---|

| Molecular Formula | C4H9BrO3S |

| Molecular Weight | 217.08 g/mol |

| IUPAC Name | 4-bromobutane-1-sulfonic acid |

| Standard InChI | InChI=1S/C4H9BrO3S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H,6,7,8) |

| Standard InChI Key | VYQMBDQMIHMOFX-UHFFFAOYSA-N |

| SMILES | C(CCBr)CS(=O)(=O)O |

| Canonical SMILES | C(CCBr)CS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

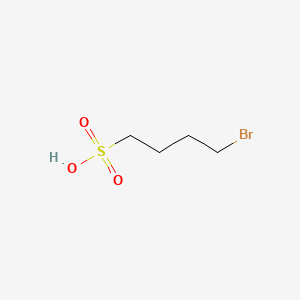

4-Bromo-1-butanesulfonic acid belongs to the class of organobromine sulfonic acids. Its systematic IUPAC name is 4-bromobutane-1-sulfonic acid, reflecting the bromine substituent on the fourth carbon of the butane chain and the sulfonic acid group at the first position . The magnesium salt of this compound (CAS 5395-26-6) is also documented, with the formula . Key identifiers include:

-

SMILES: BrCCCS(=O)O

The compound’s structure features a sulfonic acid group () and a bromine atom, which confer both acidic and electrophilic properties. Computational analyses reveal a topological polar surface area of 62.8 Ų, indicating moderate polarity, and four rotatable bonds, suggesting flexibility in molecular interactions .

Synthesis and Industrial Production

Reaction Mechanisms and Catalytic Pathways

The synthesis of 4-bromo-1-butanesulfonic acid typically involves the bromination of 1-butanesulfonic acid or its derivatives. A patent detailing the production of β-bromoalkylsulfones (US4022804A) provides insights into analogous processes . For example, sulfonic acid bromides react with olefins in the presence of hydrogen peroxide or organic hydroperoxides (e.g., tert-butyl hydroperoxide) and metal catalysts (e.g., zinc chloride) to form adducts . This method, optimized for mild conditions (35–50°C), avoids decomposition of sensitive substrates and achieves yields exceeding 90% .

Example Synthesis Pathway:

-

Bromination: Reaction of 1-butanesulfonic acid with phosphorus tribromide () in anhydrous conditions.

-

Catalytic Addition: Use of zinc chloride and tert-butyl hydroperoxide to facilitate bromide incorporation .

-

Purification: Distillation or recrystallization to isolate the product.

Reactivity and Functional Transformations

Key Reaction Pathways

4-Bromo-1-butanesulfonic acid participates in two primary reaction types:

-

Alkylation: The bromine atom acts as a leaving group in reactions, enabling the formation of sulfonated alkanes.

-

Elimination: Under basic conditions (e.g., potassium tert-butoxide), dehydrobromination yields alkenesulfonic acids .

Case Study: Dehydrobromination of 3-ethylsulfonyl-4-bromo-tetrahydrofuran (a related compound) with potassium tert-butylate produces 3-ethylsulfonyl-2,5-dihydrofuran, demonstrating the utility of bromosulfones in synthesizing unsaturated sulfones .

Applications in Pharmaceutical and Agrochemical Synthesis

Role in Biologically Active Compounds

The patent US4022804A highlights bromoalkylsulfones as precursors to vitamin B6 analogs and plant protection agents . For example:

-

3-Methylsulfonyl-2,5-dihydrofuran: Intermediate in vitamin B6 synthesis.

-

5-Methylsulfonyl-4,7-dihydro-1,3-dioxepin: Building block for agrochemicals .

4-Bromo-1-butanesulfonic acid’s magnesium salt (NSC2687) has been investigated by the National Cancer Institute for potential bioactivity, though specific data remain undisclosed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume